D-クロプロステノール
概要
説明
(+)-5-トランス クロプロステノール: は、自然発生するプロスタグランジンであるプロスタグランジン F2α の合成類似体です。プロスタグランジンは、動物において多様なホルモン様作用を持つ脂質化合物です。 (+)-5-トランス クロプロステノールは主に獣医学において、家畜の繁殖機能の管理、例えば発情誘起や排卵時期の制御に使用されています .
科学的研究の応用
Chemistry: (+)-5-trans Cloprostenol is used as a model compound in the study of prostaglandin analogs. Its synthesis and reactions provide insights into the behavior of similar compounds.
Biology: In biological research, (+)-5-trans Cloprostenol is used to study the effects of prostaglandins on cellular processes, such as inflammation and cell signaling.
Medicine: In veterinary medicine, (+)-5-trans Cloprostenol is used to manage reproductive functions in livestock. It is used to induce estrus, control ovulation timing, and treat reproductive disorders.
Industry: The compound is used in the pharmaceutical industry for the development of veterinary drugs. Its synthesis and production methods are studied to improve efficiency and yield .
作用機序
(+)-5-トランス クロプロステノールは、標的細胞の表面にあるプロスタグランジン受容体に結合することによって作用を発揮します。この結合は細胞内シグナル伝達経路を活性化し、様々な生理的反応を引き起こします。 生殖組織では、黄体溶解を誘導し、黄体の退縮と新しい発情周期の開始につながります .
生化学分析
Biochemical Properties
D-Cloprostenol interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of prostaglandins, a process guided by biocatalytic retrosynthesis . The synthesis involves an unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction . These interactions set the critical stereochemical configurations under mild conditions .
Cellular Effects
D-Cloprostenol has significant effects on various types of cells and cellular processes. For instance, it induces functional regression in cultured luteal cells of selected felid species . The changes induced by D-Cloprostenol were measured based on progesterone concentration and mRNA expression analysis of selected genes .
Molecular Mechanism
The molecular mechanism of D-Cloprostenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects at the molecular level, influencing the production of prostaglandins .
Dosage Effects in Animal Models
The effects of D-Cloprostenol vary with different dosages in animal models. For instance, in nonlactating dairy cattle, two doses of D-Cloprostenol (150 and 300 μg) were studied for their effects on progesterone concentration, luteal diameter, and ovulation rate .
Metabolic Pathways
D-Cloprostenol is involved in the metabolic pathways that lead to the synthesis of prostaglandins . It interacts with enzymes such as BVMO and KRED, which play crucial roles in these pathways .
準備方法
合成経路と反応条件: (+)-5-トランス クロプロステノールの合成は、一般的に容易に入手可能な原料から出発して、いくつかの段階を必要とします。一般的な方法の1つは、レボ回転コリーラクトンジオールを出発原料として使用する方法です。 合成経路には、酸化、オレフィン形成、還元、ウィッティヒ反応が含まれます . このプロセスを以下に要約します。
酸化: レボ回転コリーラクトンジオールの第一級アルコール基を選択的に酸化します。
オレフィン形成: 酸化生成物はオレフィン形成を受けます。
還元: オレフィンは、目的の中間体を形成するように還元されます。
ウィッティヒ反応: 中間体は、ウィッティヒ反応を受けて、最終生成物である(+)-5-トランス クロプロステノールを形成します。
工業的生産方法: (+)-5-トランス クロプロステノールの工業的生産は、同様の合成経路を使用しますが、より大規模に行われます。このプロセスは、収率と純度を高めるために最適化されており、多くの場合、光学的に純粋な生成物を得るためにキラル分離技術が用いられます。 工業的な方法には、精製のために分取液体クロマトグラフィーを使用する方法も含まれます .
化学反応解析
反応の種類: (+)-5-トランス クロプロステノールは、様々な化学反応を受けます。これらには、以下が含まれます。
酸化: この化合物は、酸化されて様々な誘導体を形成することができます。
還元: 還元反応は、分子に存在する官能基を修飾することができます。
置換: 置換反応は、分子に新しい官能基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンや有機金属化合物などの試薬が置換反応に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はケトンまたはアルデヒドを生じさせる可能性があり、還元はアルコールまたはアルカンを生じさせる可能性があります .
科学研究への応用
化学: (+)-5-トランス クロプロステノールは、プロスタグランジン類似体の研究におけるモデル化合物として使用されます。その合成と反応は、同様の化合物の挙動に関する知見を提供します。
生物学: 生物学的研究において、(+)-5-トランス クロプロステノールは、炎症や細胞シグナル伝達などの細胞プロセスに対するプロスタグランジンの影響を研究するために使用されます。
医学: 獣医学において、(+)-5-トランス クロプロステノールは、家畜の繁殖機能の管理に使用されています。発情誘起、排卵時期の制御、繁殖器疾患の治療に使用されます。
産業: この化合物は、獣医用薬の開発のために製薬業界で使用されています。 その合成と生産方法が研究されており、効率と収率の向上を目指しています .
化学反応の分析
Types of Reactions: (+)-5-trans Cloprostenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
類似化合物との比較
類似化合物:
ビマトプロスト: 緑内障や眼圧亢進の治療に使用されます。
フルプロステノール: 獣医学において、同様の繁殖管理目的で使用されます。
トラボプロスト: 眼科で使用される、別のプロスタグランジン類似体です。
独自性: (+)-5-トランス クロプロステノールは、繁殖管理における獣医学的な特定の用途において独特です。 その合成経路とキラル分離技術は、他のプロスタグランジン類似体と区別する特徴でもあります .
特性
CAS番号 |
57968-81-7 |
---|---|
分子式 |
C22H29ClO6 |
分子量 |
424.9 g/mol |
IUPAC名 |
(E)-7-[2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1+,11-10+ |
InChIキー |
VJGGHXVGBSZVMZ-RHRRPTPYSA-N |
SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
異性体SMILES |
C1C(C(C(C1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C/CCCC(=O)O)O |
正規SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
Key on ui other cas no. |
40665-92-7 |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
D-Cloprostenol; (+)-5,6-trans Cloprostenol; (+)-5-trans-16-m-chlorophenoxy tetranor PGF2α; (+)-5-trans-16-m-chlorophenoxy tetranor Prostaglandin F2α |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: d-cloprostenol primarily targets prostaglandin F2α receptors (PGF2α Rs). [] Upon binding to these receptors, it mimics the action of naturally occurring prostaglandin F2α, initiating a cascade of downstream effects. These effects include luteolysis (regression of the corpus luteum), increased uterine contractility, and modulation of other physiological processes.
A: Research indicates that the binding of d-cloprostenol to PGF2α Rs is stereospecific. [] This means that the specific three-dimensional structure of d-cloprostenol is crucial for its high affinity and potent activity at the receptor. Studies using bovine corpus luteum and myometrial cell membranes demonstrated that d-cloprostenol was significantly more potent than its racemic mixture (dl-cloprostenol) in inhibiting [3H]prostaglandin F2α binding. []
A: d-cloprostenol administration leads to a significant decrease in progesterone (P4) concentrations in various animal species. [, , ] This effect is attributed to its luteolytic action, causing regression of the corpus luteum, the primary source of progesterone production. Studies on dairy cows treated with different prostaglandin F2α analogues, including d-cloprostenol, showed a significant reduction in serum P4 concentrations after treatment. [] The rate of decline in P4 concentration was significantly higher in the d-cloprostenol group compared to dinoprost tromethamine and cloprostenol groups. []
A: d-cloprostenol exerts a direct contractile effect on the myometrium, leading to increased uterine motility. [] This effect has been demonstrated in experimental cows during diestrus, where intrauterine pressure recording showed significant differences in the area under the curve and mean amplitude of uterine contractions after d-cloprostenol administration compared to placebo. [] The contractile effect was dose-dependent, with a higher dose (0.3 mg) producing a more pronounced and sustained response. []
ANone: The molecular formula of d-cloprostenol is C22H34O5 and its molecular weight is 382.5 g/mol.
A: Research on the synthesis and characterization of 1-ethylamide and 1-ethanolamide derivatives of d-cloprostenol and their 15-epimers provides valuable spectroscopic data. [] The compounds were characterized using infrared (IR), 1H nuclear magnetic resonance (NMR), 13C NMR, 2D NMR (COSY and HETCOR), and mass spectrometry (MS). [] These techniques allow for a detailed analysis of the compound's structure and properties.
ANone: d-cloprostenol is not primarily known for its catalytic properties. It is a synthetic prostaglandin F2α analogue used for its hormonal effects, particularly in animal reproduction.
ANone: The provided research papers do not delve into computational chemistry modeling, simulations, or quantitative structure-activity relationship (QSAR) models for d-cloprostenol.
A: The stereospecificity of d-cloprostenol binding to PGF2α receptors highlights the importance of its specific three-dimensional structure for its biological activity. [] Modifications to the structure, such as the production of 1-ethylamide and 1-ethanolamide derivatives, can alter its binding affinity, potency, and potentially its selectivity for different PGF2α receptor subtypes. [] Further research is needed to fully elucidate the impact of specific structural modifications on the pharmacological profile of d-cloprostenol.
A: While the provided research papers do not extensively discuss stability and formulation strategies for d-cloprostenol, the synthesis and characterization of its derivatives [] offer insights into potential modifications that could influence its stability, solubility, and bioavailability. Further research in this area would be beneficial to optimize formulations for different administration routes and species-specific applications.
A: d-cloprostenol can be administered via various routes, including intramuscular (IM), intravenous (IV), and intrauterine (IU). [] The specific route and dosage depend on the intended application and animal species. Its duration of action varies depending on the administration route, dosage, and physiological state of the animal.
A: Studies on various animal species, including dairy cows, sows, goats, and peccaries, have demonstrated the efficacy of d-cloprostenol in modulating reproductive processes. [, , , , , ] For example, d-cloprostenol has been shown to effectively induce estrus synchronization in sows and improve reproductive performance in multiparous sows during lactation. [] In dairy cows, IM administration of d-cloprostenol at the time of artificial insemination improved conception rates. []
A: Research suggests that d-cloprostenol can be used for inducing parturition in sows and goats. [, ] Studies on sows showed that perivulva administration of half the recommended dose of d-cloprostenol was as effective as the full dose administered IM in inducing farrowing. [] Similarly, studies on Saanen goats demonstrated the efficacy of d-cloprostenol in synchronizing parturition and optimizing milking goat production. []
A: Research indicates that d-cloprostenol influences ovarian follicle dynamics. [, , , , ] In nonlactating dairy cows, a double dose of d-cloprostenol (300 μg) tended to induce full luteolysis more effectively than a standard dose (150 μg), particularly in cows with corpus lutea aged 120 and 132 hours. [] Studies on buffaloes and cows treated with a combination of estradiol benzoate, a progesterone-releasing device, and d-cloprostenol showed that d-cloprostenol could hasten ovulation in cows but did not significantly affect the ovulation rate or time in buffaloes. [] In another study, a higher dose of d-cloprostenol (375 μg) tended to induce complete luteolysis in more nonlactating dairy cows compared to a split dose (150 µg given on two consecutive days). []
A: Yes, research has investigated the efficacy of d-cloprostenol in the treatment of cystic ovarian follicles (COF) in dairy cows. [] A study comparing different hormonal interventions for COF treatment found that the use of d-cloprostenol in combination with gonadorelin acetate resulted in significantly improved cure rates compared to the control group or the use of an intravaginal progesterone device. []
ANone: The research primarily focuses on the reproductive effects of d-cloprostenol in animals and does not provide comprehensive details regarding its toxicology and long-term safety profile in humans.
ANone: The research papers provided focus on traditional administration routes (IM, IV, IU) for d-cloprostenol and do not explore targeted drug delivery strategies.
ANone: The research papers primarily focus on assessing the efficacy of d-cloprostenol based on reproductive outcomes, such as estrus synchronization, ovulation rate, and pregnancy rate. While progesterone levels are monitored as an indicator of luteolysis, the studies do not delve into specific biomarkers for predicting efficacy or identifying adverse effects.
A: The research papers highlight the use of radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) as common techniques to quantify progesterone levels in animal samples. [, , , ] These methods are used to assess the luteolytic effect of d-cloprostenol, which is reflected in the decline of circulating progesterone concentrations.
A: Research investigating the presence of anti-d-cloprostenol antibodies in sheep utilized a scintillation counter and radioactively-labeled [5,6,8,9,11,12,14,15(n)-3H] prostaglandin F2α to detect and quantify antibody binding. [] This technique allows researchers to assess the potential impact of antibody development on the efficacy of d-cloprostenol treatment.
A: Research indicates that the administration of d-cloprostenol can lead to the development of anti-prostaglandin F2α antibodies in sheep. [] Although antibody levels were found to be low, their potential impact on fertility parameters, such as pregnancy rates, requires further investigation.
ANone: The provided research papers do not discuss potential interactions between d-cloprostenol and drug transporters. Further research in this area could provide valuable insights into the compound's pharmacokinetic profile and potential for drug interactions.
ANone: The research papers do not provide information on d-cloprostenol's potential to induce or inhibit drug-metabolizing enzymes. Further research is needed to investigate these interactions and their potential clinical relevance.
A: Research comparing the cost-effectiveness of using injectable progesterone versus intravaginal devices for estrus synchronization in dairy cows found that the injectable progesterone protocol was significantly less expensive (48% cost reduction) while maintaining similar synchronization efficiency. [] This highlights the potential for exploring cost-effective alternatives in reproductive management programs.
A: The research papers highlight the use of various tools and resources for efficient research, including ultrasonography for monitoring ovarian follicle dynamics, RIA and ELISA for quantifying hormone levels, and statistical software for data analysis. [, , , ] These tools and resources are crucial for advancing scientific knowledge in animal reproduction and developing effective reproductive management strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。